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molecular formula C11H10O B078839 3-Methyl-1-naphthol CAS No. 13615-40-2

3-Methyl-1-naphthol

Cat. No. B078839
M. Wt: 158.2 g/mol
InChI Key: ZPJCBXBTQBOAKY-UHFFFAOYSA-N
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Patent
US05200116

Procedure details

Crude 1-acetoxy-3-methylnaphthalene (84 g, 0.42 mole) was boiled with 10% ethanolic potassium hydroxide (300 cm3) for 3 hours. Ethanol was distilled off and the residue dissolved in water and extracted with toluene to remove neutral products. The aqueous alkaline solution was carefully acidified with dilute hydrochloric acid and the liberated 3-methyl-l-naphthol extracted with ether. The ether extract was washed with water, dried and filtered. Ether solvent was removed leaving 3-methyl-l-naphthol (18.4 g) as clear colorless crystals.
Name
1-acetoxy-3-methylnaphthalene
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]([CH3:15])[CH:6]=1)(=O)C>[OH-].[K+]>[CH3:15][C:7]1[CH:6]=[C:5]([OH:4])[C:14]2[C:9]([CH:8]=1)=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:1.2|

Inputs

Step One
Name
1-acetoxy-3-methylnaphthalene
Quantity
84 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC2=CC=CC=C12)C
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
to remove neutral products
EXTRACTION
Type
EXTRACTION
Details
the liberated 3-methyl-l-naphthol extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Ether solvent was removed

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C2=CC=CC=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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